RC-3095 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

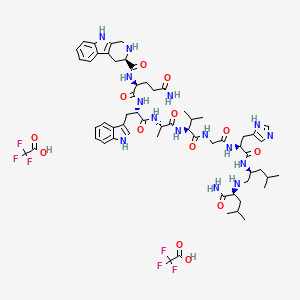

C60H81F6N15O13 |

|---|---|

分子量 |

1334.4 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H79N15O9.2C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;2*3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);2*(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;;/m0../s1 |

InChIキー |

ZLVAMNMELBBXGF-KTLRUKKGSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

正規SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of RC-3095 TFA: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular interactions and downstream effects of therapeutic candidates is paramount. This in-depth technical guide elucidates the mechanism of action of RC-3095 TFA, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).

This compound has demonstrated significant potential in preclinical and clinical research, primarily in the fields of oncology and inflammation. Its therapeutic effects are rooted in its ability to specifically block the signaling cascades initiated by the binding of natural ligands, such as Gastrin-Releasing Peptide (GRP), to GRPR. This guide will detail the core mechanism, summarize key quantitative data, outline experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Primary Mechanism of Action: Competitive Antagonism of GRPR

This compound functions as a selective and competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2][3] GRPR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, initiates a variety of cellular processes, including cell proliferation, hormone secretion, and smooth muscle contraction.[4] By binding to GRPR, this compound prevents the binding of GRP and other bombesin-like peptides, thereby inhibiting these downstream signaling events.[5][6]

The antagonism of GRPR by this compound has been shown to have a range of biological effects, including the inhibition of tumor growth and the reduction of inflammation.[5][7][8] In oncological models, the blockade of GRP-stimulated pathways can lead to the suppression of tumor cell proliferation.[5] In the context of inflammation, this compound has been observed to reduce the production of pro-inflammatory cytokines.[1]

GRPR Signaling Pathways Inhibited by this compound

GRPR activation typically leads to the activation of multiple intracellular signaling cascades. This compound's primary mechanism is to prevent the initiation of these pathways. The key signaling pathways affected are:

-

Phospholipase C (PLC) Pathway: Upon GRP binding, GRPR activates Gq/11 proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to many of the physiological effects of GRP.

-

PI3K/Akt Pathway: GRPR signaling can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, another key regulator of cell growth and differentiation, can be activated by GRPR.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: In some cancer models, GRP binding to GRPR can lead to the transactivation of the EGFR, further promoting cell proliferation. RC-3095 has been shown to decrease the levels and mRNA expression of EGFR in certain cancer cell lines.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | ~100 nM | U2OS | GRPR Antagonist (Receptor Internalization) | [10] |

Table 2: In Vivo Efficacy and Pharmacokinetics of RC-3095

| Study Type | Animal Model/Subjects | Dosing | Key Findings | Reference |

| Anti-inflammatory | Mice with Collagen-Induced Arthritis (CIA) | 0.3 or 1 mg/kg, S.C. | Significant reduction in arthritis clinical scores and severity. | [1] |

| Anti-inflammatory | Mice with Antigen-Induced Arthritis (AIA) | 1 mg/kg, S.C. | Reduced neutrophil migration and pro-inflammatory cytokine levels (IL-17, IL-1β, TNFα). | [1] |

| Anti-tumor | Nude mice with H-69 SCLC xenografts | 10 µ g/animal/day , S.C. | ~50% decrease in tumor volume. | [8] |

| Phase I Clinical Trial | Patients with advanced solid malignancies | 8 to 96 µg/kg, S.C. | Plasma concentrations >100 ng/mL for ~8 hours; Elimination half-life of 8.6-10.9 hours. | [4] |

Experimental Protocols

The mechanism of action and biological effects of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonistic activity of this compound at the GRPR.

Experimental Workflow:

Methodologies:

-

Cell Lines: Human prostate cancer cells (PC-3) and human osteosarcoma cells (U2OS) are commonly used as they endogenously or recombinantly express high levels of GRPR.

-

Competitive Binding Assays: These assays typically involve the use of a radiolabeled GRP analog to compete with unlabeled this compound for binding to GRPR on intact cells or cell membranes. The amount of bound radioactivity is measured to determine the inhibitory concentration (IC50) or inhibition constant (Ki) of this compound.

-

Receptor Internalization Assays: In this functional assay, GRPR is often tagged with a fluorescent protein (e.g., GFP). Upon agonist stimulation, the receptor internalizes, which can be quantified using high-content imaging. The ability of this compound to inhibit this internalization is measured to determine its antagonist potency (EC50).[10]

-

Calcium Release Assays: Cells are loaded with a calcium-sensitive fluorescent dye. The addition of GRP triggers an increase in intracellular calcium, leading to a change in fluorescence. The antagonistic effect of this compound is determined by its ability to block this GRP-induced fluorescence signal.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in animal models of disease.

Methodologies:

-

Animal Models:

-

Oncology: Xenograft models where human cancer cells (e.g., H-69 small cell lung carcinoma) are implanted into immunodeficient mice are frequently used.[8]

-

Inflammation: Models of arthritis, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) in mice, are employed to assess the anti-inflammatory effects.[1]

-

-

Drug Administration: this compound is typically administered via subcutaneous (S.C.) or intraperitoneal (I.P.) injections at various doses and schedules.

-

Efficacy Endpoints:

-

Oncology: Tumor volume and weight are measured over time. Immunohistochemistry may be used to assess changes in biomarkers within the tumor tissue.

-

Inflammation: Clinical scores of disease severity, paw swelling, and histological analysis of joint inflammation are common endpoints. Cytokine levels in tissue or serum are often measured by ELISA.

-

Conclusion

This compound exerts its biological effects through the selective and competitive antagonism of the Gastrin-Releasing Peptide Receptor. By blocking the binding of endogenous ligands, this compound effectively inhibits the activation of multiple downstream signaling pathways, including the PLC, PI3K/Akt, and MAPK/ERK pathways. This mechanism of action underlies its observed anti-tumor and anti-inflammatory properties in a range of preclinical and early clinical studies. The quantitative data on its potency and in vivo efficacy, combined with the established experimental protocols for its characterization, provide a solid foundation for its continued investigation and development as a potential therapeutic agent. This guide provides a core understanding of the mechanism of this compound for researchers and professionals in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 6. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

RC-3095 TFA: A Comprehensive Technical Guide to a Selective GRPR Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Bombesin and its mammalian analog, gastrin-releasing peptide (GRP), are neuropeptides that play significant roles in various physiological and pathophysiological processes, including gastrointestinal functions, central nervous system regulation, and cell proliferation.[3][4] Notably, GRPR is overexpressed in a variety of malignancies, including prostate, breast, pancreatic, and small cell lung cancers, making it a compelling target for cancer diagnostics and therapeutics.[1][3][5] this compound, by competitively blocking the binding of GRP to its receptor, inhibits downstream signaling pathways implicated in tumor growth and inflammation.[1][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive antagonist at the GRPR.[1] The GRPR is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand GRP, primarily couples to the Gαq subunit of heterotrimeric G proteins.[7][8] This activation initiates a downstream signaling cascade involving phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][9][10] The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as proliferation and hormone secretion.[8][9] this compound competitively binds to the GRPR, preventing GRP-mediated activation of this pathway.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant GRPR antagonists.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | ~100 nM | GRPR-expressing cells | GRPR antagonist format assay | [11] |

Table 2: In Vivo Efficacy of GRPR Antagonists in Preclinical Models

| Compound | Animal Model | Tumor Type | Dose | Effect | Reference |

| [177Lu]Lu-TacsBOMB5 | PC-3 tumor-bearing mice | Prostate Cancer | - | Tumor uptake of 1.77 ± 0.27 %ID/g at 24h post-injection | [12] |

| [177Lu]Lu-AMBA | PC-3 tumor-bearing mice | Prostate Cancer | - | Pancreas uptake of 83.8 ± 6.06 %ID/g at 1h post-injection | [12] |

| 111In-Bomproamide | PC-3 xenografts in SCID mice | Prostate Cancer | - | High tumor uptake (6.90 ± 1.06 %ID/g) at 0.25h post-injection | [5] |

| RC-3095 | CFPAC-1 xenografts in nude mice | Pancreatic Cancer | 10 µg twice a day (s.c.) | Inhibition of tumor growth | [13] |

Table 3: Binding Affinities of Other GRPR Ligands

| Compound | Ki (GRPR) | Cell Line | Reference |

| Lu-TacsBOMB5 | 12.6 ± 1.02 nM | PC-3 | [12] |

| Lu-LW01110 | 3.07 ± 0.15 nM | PC-3 | [12] |

| Lu-LW01142 | 2.37 ± 0.28 nM | PC-3 | [12] |

| Lu-AMBA | 0.33 ± 0.16 nM | PC-3 | [12] |

| Bomproamide (IC50) | 1.36 ± 0.09 nM | PC-3 | [5] |

Experimental Protocols

Cell Culture

-

Cell Line: PC-3 cells (human prostate cancer cell line with high GRPR expression).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, centrifuged, and resuspended in fresh culture medium for passaging or plating for experiments.[14]

In Vitro Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the GRPR.

-

Materials:

-

PC-3 cell membranes

-

Radioligand (e.g., 125I-[Tyr4]BBN)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add the different concentrations of this compound to the wells. Include wells with only radioligand (total binding) and wells with radioligand and a high concentration of a known GRPR ligand (e.g., unlabeled GRP) to determine non-specific binding.

-

Add the PC-3 cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced intracellular calcium release.

-

Materials:

-

PC-3 cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

GRP (agonist)

-

This compound

-

Fluorescence plate reader (e.g., FLIPR)

-

-

Procedure:

-

Plate PC-3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader.

-

Inject a fixed concentration of GRP into the wells to stimulate the cells.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

The antagonistic effect of this compound is determined by its ability to reduce the GRP-induced fluorescence signal.

-

Plot the peak fluorescence response as a function of this compound concentration to determine its IC50 value for inhibiting the calcium response.[12][15]

-

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Animals: Athymic nude mice or SCID mice.

-

Cell Line: PC-3 or another GRPR-expressing cancer cell line.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment and control groups.

-

Administer this compound to the treatment group via a specified route (e.g., subcutaneous or intraperitoneal injection) and dose schedule (e.g., 10 µ g/animal , twice daily).[13] The control group receives vehicle injections.

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.[13]

-

Visualizations

GRPR Signaling Pathway

Caption: GRPR signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: this compound in Cancer Therapy

Caption: The role of this compound in inhibiting GRPR-mediated tumor growth.

References

- 1. scbt.com [scbt.com]

- 2. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RC-3095, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 10. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pnas.org [pnas.org]

The Role of RC-3095 TFA in Bombesin Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that exert a wide range of physiological effects through binding to bombesin receptors, a family of G protein-coupled receptors (GPCRs). The gastrin-releasing peptide receptor (GRPR), also known as BB2, is of particular interest in oncology as it is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers. This overexpression makes GRPR a promising target for both cancer imaging and therapy. RC-3095 TFA is a potent and selective antagonist of the bombesin/GRP receptor, and this document provides a comprehensive technical overview of its role in bombesin receptor signaling, its mechanism of action, and its effects on cellular processes, particularly in the context of cancer.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound as a GRPR antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of its activity across different experimental models.

Table 1: In Vitro Antagonist Potency of this compound

| Assay Type | Cell Line | Agonist Used | This compound Potency (EC50) | Reference |

| GRPR Redistribution Assay | U2OS | Gastrin-Releasing Peptide (GRP) | ~100 nM | [1] |

Table 2: In Vivo Efficacy of RC-3095 in Xenograft Models

| Cancer Type | Xenograft Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Small Cell Lung Carcinoma | H-69 | 10 µ g/animal/day (s.c.) | 5 weeks | ~50% decrease in tumor volume | [2] |

| Pancreatic Cancer | CFPAC-1 | 10 µg twice a day (s.c.) | 25 days | 49% decrease in tumor growth rate | [3] |

| Prostate Cancer (Androgen-Dependent) | Dunning R-3327H | Continuous s.c. infusion | 7 weeks | Significant reduction in tumor volume and weight |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the bombesin receptor.

-

Membrane Preparation:

-

Culture cells expressing the bombesin receptor (e.g., PC-3 cells) to near confluence.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation to each well.

-

Add a known concentration of a radiolabeled bombesin receptor agonist (e.g., [125I-Tyr4]-bombesin) to each well.

-

Add varying concentrations of this compound (the competitor) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled agonist to determine non-specific binding.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This assay measures the ability of this compound to block bombesin-induced increases in intracellular calcium, a key downstream signaling event.

-

Cell Preparation:

-

Seed cells expressing the bombesin receptor (e.g., PC-3 cells) into a 96-well black-walled, clear-bottom plate and culture overnight.

-

On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

-

Incubate the cells in the dark at 37°C for approximately 30-60 minutes to allow for dye uptake and de-esterification.

-

Wash the cells with the assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Initiate fluorescence reading to establish a baseline.

-

Inject a fixed concentration of a bombesin receptor agonist (e.g., GRP or bombesin) into the wells.

-

Continue to monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response as a function of the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

-

Mandatory Visualizations

Bombesin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by bombesin/GRP and the point of inhibition by this compound.

Caption: Bombesin/GRP signaling pathway and this compound inhibition.

Experimental Workflow for Evaluating GRPR Antagonists

This diagram outlines a typical workflow for the preclinical evaluation of a potential GRPR antagonist like this compound.

Caption: Preclinical evaluation workflow for GRPR antagonists.

Conclusion

This compound has demonstrated significant potential as a selective antagonist of the bombesin/GRP receptor. Its ability to inhibit the growth of various cancer cell lines, both in vitro and in vivo, underscores the therapeutic promise of targeting the GRPR signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel cancer therapies centered around the bombesin receptor system. Further investigation into the nuanced downstream effects of this compound and its potential in combination therapies will be crucial in translating its preclinical success into clinical applications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of RC-3095 TFA with Gastrin-Releasing Peptide Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA, and its interaction with its cognate ligand, gastrin-releasing peptide (GRP). This document delves into the molecular interactions, signaling pathways, and the preclinical anti-cancer efficacy of this compound. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction: The Gastrin-Releasing Peptide and its Receptor

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal functions, and has been implicated in the pathology of several cancers.[1][2] GRP exerts its effects through the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[3] The GRP/GRPR signaling axis has been identified as a key player in tumor growth and proliferation, making it an attractive target for cancer therapy.

This compound is a potent and selective antagonist of the GRPR.[4] By competitively inhibiting the binding of GRP to its receptor, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models.[5][6] This guide will explore the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data

In Vitro Activity of this compound

Despite numerous studies confirming the antagonistic properties of RC-3095, specific IC50 (for binding affinity) and EC50 (for functional antagonism) values are not consistently reported in publicly available literature. The available data indicates that RC-3095 is a potent antagonist, with effective concentrations in the nanomolar to micromolar range in different experimental settings. For instance, in SW-1990 human pancreatic adenocarcinoma cells, RC-3095 at concentrations of 1 nM and 10 nM was shown to decrease cAMP levels to 77.3% and 26.9% of the control value, respectively, after 72 hours of culture.[1]

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Inhibition of cAMP production | 22.7% reduction at 1 nM | SW-1990 human pancreatic adenocarcinoma cells; 72h incubation | [1] |

| Inhibition of cAMP production | 73.1% reduction at 10 nM | SW-1990 human pancreatic adenocarcinoma cells; 72h incubation | [1] |

In Vivo Anti-Tumor Efficacy of this compound

RC-3095 has demonstrated significant anti-tumor activity in various human cancer xenograft models in nude mice. The following table summarizes the key findings from these preclinical studies.

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Treatment Duration | Key Findings | Reference |

| Small Cell Lung Carcinoma | H-69 | Athymic Nude Mice | 10 µ g/day , s.c. | 5 weeks | ~50% decrease in tumor volume (P < 0.05) | [2][6] |

| Breast Cancer | MCF-7 MIII | Nude Mice | 10 µg, twice daily, s.c. | 7 weeks | Significant decrease in final tumor volume and weight | [5] |

| Glioblastoma | U-87MG | Nude Mice | 20 µg, twice daily, s.c. | 4 weeks | ~79% decrease in tumor volume and ~72% decrease in tumor weight |

Signaling Pathways

The binding of GRP to GRPR primarily activates Gαq and Gα12/13 G-protein signaling cascades. This leads to the activation of downstream effector molecules, ultimately promoting cell proliferation, survival, and migration. This compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GRPR.

Materials:

-

GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) or membrane preparations.

-

Radiolabeled GRP or a suitable agonist (e.g., [125I]-GRP).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell/Membrane Preparation: Prepare a suspension of GRPR-expressing cells or membranes in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell/membrane suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GRP).

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Materials:

-

GRPR-expressing cells (e.g., HEK293 cells stably expressing GRPR).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

GRP (agonist).

-

This compound (antagonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed GRPR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a solution of the dye in assay buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.

-

Agonist Stimulation: Add a fixed concentration of GRP (typically the EC80 concentration) to all wells simultaneously using the plate reader's injection system.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: Determine the EC50 for the inhibition of the GRP-induced calcium signal by this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Human cancer cells that express GRPR (e.g., H-69 SCLC cells).

-

This compound formulation for injection.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomly assign mice into treatment and control groups.

-

Treatment: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Endpoint: At the end of the study (e.g., after a specific duration or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis.

-

Data Analysis: Calculate tumor volume and plot tumor growth curves for each group. Determine the percentage of tumor growth inhibition.

Conclusion

This compound is a well-characterized antagonist of the gastrin-releasing peptide receptor with demonstrated anti-tumor efficacy in a variety of preclinical cancer models. Its mechanism of action involves the competitive inhibition of GRP binding to GRPR, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other GRPR-targeting compounds. While specific in vitro potency values (IC50/EC50) for RC-3095 are not consistently reported in the literature, the collective evidence strongly supports its potential as a therapeutic agent for GRPR-expressing cancers. Further studies are warranted to fully elucidate its clinical potential.

References

- 1. RC-3095, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and RC-3095 on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Effects of RC-3095 TFA: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the downstream effects of RC-3095 TFA, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the GRPR, a G protein-coupled receptor (GPCR).[1] By blocking the binding of the endogenous ligand, gastrin-releasing peptide (GRP), this compound inhibits the activation of downstream signaling cascades. The GRPR is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation, Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. This initiation of the signaling cascade ultimately influences various cellular processes, including proliferation, inflammation, and survival.

Quantitative Analysis of Downstream Effects

The inhibitory action of this compound on GRPR signaling translates into measurable downstream effects across different biological systems. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Anti-Inflammatory Effects in Experimental Arthritis

| Parameter | Model | Treatment | Dosage | Outcome | Reference |

| Pro-inflammatory Cytokines | Collagen-Induced Arthritis (CIA) & Antigen-Induced Arthritis (AIA) in mice | RC-3095 | 0.3 mg/kg or 1 mg/kg, S.C. | Significant reduction in IL-1β, IL-17, and TNF-α concentrations | [2] |

| Neutrophil Migration | Antigen-Induced Arthritis (AIA) in mice | RC-3095 | Not specified | Reduced neutrophil migration | [2] |

| Lymphocyte Proliferation | Antigen-Induced Arthritis (AIA) in mice | RC-3095 | Not specified | Decreased lymphocyte proliferation | [2] |

| Fibroblast-like Synoviocyte (FLS) Invasion | In vitro (DBA/1J FLS) | RC-3095 (1 µM) vs. GRP (10 µM) | 1 µM | 35.3% decrease in Matrigel invasion (p=0.003) |

Table 2: Anti-Tumor Effects in Small Cell Lung Carcinoma (SCLC)

| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |

| Tumor Volume | H-69 SCLC xenografts in nude mice | RC-3095 | Not specified | Not specified | ~50% decrease (P < 0.05) | [3] |

| GRPR Levels | H-69 SCLC xenografts in nude mice | RC-3095 | Not specified | Not specified | 29.0% decrease (P < 0.01) | [3] |

| EGF-R Protein Levels | H-69 SCLC xenografts in nude mice | RC-3095 | Not specified | Not specified | 62.3% decrease (P < 0.01) | [3] |

| EGF-R mRNA Levels | H-69 SCLC xenografts in nude mice | RC-3095 | Not specified | Not specified | 31% decrease (P < 0.05) | [3] |

Signaling Pathways Modulated by this compound

This compound's antagonism of GRPR disrupts key signaling pathways implicated in inflammation and cancer progression. The primary pathway inhibited is the Gq-PLC-PKC axis. Downstream of this, this compound has been shown to attenuate the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.

Experimental Arthritis Models

-

Collagen-Induced Arthritis (CIA):

-

Animal Model: Male DBA/1J mice.

-

Induction: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment: Subcutaneous (S.C.) administration of RC-3095 (0.3 mg/kg or 1 mg/kg) or vehicle.

-

Assessment: Clinical scoring of arthritis severity, histological analysis of joint inflammation and damage, and measurement of serum cytokine levels (IL-1β, IL-17, TNF-α) by ELISA.

-

-

Antigen-Induced Arthritis (AIA):

-

Animal Model: Male BALB/c mice.

-

Induction: Intra-articular injection of methylated bovine serum albumin (mBSA) in pre-immunized mice.

-

Treatment: S.C. administration of RC-3095 or vehicle.

-

Assessment: Measurement of neutrophil migration into the joint, assessment of proteoglycan loss, and analysis of lymphocyte proliferation.

-

Small Cell Lung Carcinoma (SCLC) Xenograft Model

-

Cell Line: Human SCLC cell line H-69.

-

Animal Model: Nude mice.

-

Tumor Implantation: Subcutaneous injection of H-69 cells.

-

Treatment: Daily subcutaneous administration of RC-3095 or vehicle.

-

Assessment:

-

Tumor volume measurement throughout the study.

-

At study termination, tumors were excised for:

-

Receptor analysis to determine the concentration of GRPR and EGF-R.

-

Reverse transcriptase-polymerase chain reaction (RT-PCR) and Southern blot analysis to quantify EGF-R mRNA levels.

-

-

Conclusion

This compound demonstrates significant downstream effects stemming from its potent and selective antagonism of the Gastrin-Releasing Peptide Receptor. The compiled quantitative data and detailed experimental protocols provide a solid foundation for further research into the therapeutic potential of GRPR inhibition in inflammatory diseases and oncology. The visualization of the core signaling pathways offers a clear framework for understanding the molecular mechanisms underlying the observed in vivo and in vitro effects. This guide serves as a valuable resource for scientists and researchers dedicated to advancing novel therapeutic strategies.

References

- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Effects of an antagonist of the bombesin/gastrin-releasing peptide receptor on complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

RC-3095 TFA: A Comprehensive Technical Review of its Impact on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor frequently overexpressed in various malignancies. This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action, with a specific focus on its inhibitory effects on cellular proliferation. We will explore the downstream signaling pathways modulated by this compound and present a compilation of quantitative data from preclinical studies. Detailed experimental methodologies for key assays are provided to facilitate the replication and further investigation of these findings.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological processes and have been implicated as key players in the pathogenesis and progression of several cancers, including those of the prostate, breast, lung, and pancreas. The binding of GRP to GRPR initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Consequently, the development of GRPR antagonists represents a promising therapeutic strategy for cancer treatment. This compound has emerged as a leading candidate in this class of compounds, demonstrating significant anti-proliferative effects in a variety of cancer models.

Mechanism of Action: Inhibition of GRPR Signaling

This compound exerts its anti-proliferative effects by competitively binding to GRPR, thereby blocking the downstream signaling cascades initiated by the natural ligand, GRP. GRPR is a Gq-protein coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to the activation of multiple pro-proliferative signaling pathways.

Downstream Signaling Pathways

This compound's blockade of GRPR has been shown to impact several critical signaling pathways involved in cellular proliferation:

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell proliferation. GRP-mediated activation of GRPR can lead to the phosphorylation and activation of ERK. This compound has been shown to inhibit this GRP-induced ERK activation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Activation of GRPR can stimulate the PI3K/Akt pathway, promoting cell growth and inhibiting apoptosis. This compound can attenuate the activation of this pathway.

-

Epidermal Growth Factor Receptor (EGFR) Transactivation: GRPR signaling can lead to the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is a potent driver of cell proliferation. This transactivation can occur through the release of EGFR ligands. Studies have shown that RC-3095 can reduce the expression of EGFR, suggesting an additional mechanism for its anti-proliferative effects.[1]

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative efficacy of this compound has been demonstrated in numerous preclinical studies across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative findings.

| Cell Line | Cancer Type | Assay | Treatment | Concentration/Dose | % Inhibition / Effect | Reference |

| Rat C6 Glioma | Glioblastoma | In vitro cell proliferation | RC-3095 + Temozolomide | Not Specified | Most effective treatment | [2] |

| MDA-MB-231 | Breast Cancer | [3H]Thymidine incorporation | RC-3095 | Not Specified | Suppressed | [3] |

| MCF-7 MIII | Breast Cancer | [3H]Thymidine incorporation | RC-3095 | Not Specified | Suppressed | [3] |

| H-69 | Small Cell Lung Carcinoma | In vivo tumor growth | RC-3095 | 10 µ g/animal/day | ~50% decrease in tumor volume | [1] |

| Animal Model | Cancer Type | Treatment | Dose | Outcome | Reference |

| Nude Mice | Glioblastoma (Rat C6 xenograft) | RC-3095 | 0.3 mg/kg | Reduced tumor size to 21 +/- 9.7 mm³ (vs 52 +/- 15.5 mm³ in control) | [2] |

| Nude Mice | Glioblastoma (Rat C6 xenograft) | RC-3095 + Temozolomide | 0.3 mg/kg | Further reduced tumor size to 10 +/- 7.5 mm³ | [2] |

| Athymic Nude Mice | Small Cell Lung Carcinoma (H-69 xenograft) | RC-3095 | 10 µ g/animal/day for 5 weeks | ~50% decrease in tumor volume | [1] |

Experimental Protocols

Cell Culture

-

Cell Lines: Cancer cell lines (e.g., MDA-MB-231, MCF-7 MIII, H-69) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments investigating the effects of GRP, cells are often cultured in phenol red-free medium with charcoal-stripped FBS to reduce the influence of estrogenic compounds and other growth factors.[3]

In Vitro Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the culture medium is replaced with a serum-free or low-serum medium for 24 hours.

-

Treatment: Cells are treated with various concentrations of this compound, with or without GRP, for a specified period (e.g., 24-72 hours).

-

[3H]Thymidine Labeling: [3H]Thymidine (1 µCi/well) is added to each well for the final 4-18 hours of the treatment period.

-

Harvesting: Cells are harvested onto glass fiber filters using a cell harvester.

-

Scintillation Counting: The amount of incorporated [3H]thymidine is quantified using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.[3]

In Vivo Tumor Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.[1][2]

Visualizations

Signaling Pathways

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant anti-proliferative activity in a range of preclinical cancer models. Its mechanism of action is centered on the competitive antagonism of GRPR, leading to the inhibition of key downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, and a reduction in EGFR expression. The quantitative data and experimental protocols provided in this document offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel GRPR-targeted cancer therapies. Further investigation is warranted to fully elucidate the intricate molecular mechanisms underlying its effects and to translate these promising preclinical findings into clinical applications.

References

- 1. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-proliferative effect of the gastrin-release peptide receptor antagonist RC-3095 plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist RC-3095 of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on RC-3095 TFA in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), and its effects on various cancer cell lines. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to this compound and its Target

Gastrin-releasing peptide (GRP) and its receptor (GRPR) are implicated in the development and proliferation of a variety of cancers, including those of the lung, prostate, breast, stomach, pancreas, and colon.[1] GRP can act as a potent mitogen for cancer cells.[1] RC-3095 is a synthetic antagonist of the bombesin/GRP receptor, which has shown potential in inhibiting tumor growth in preclinical models.[2][3] This guide focuses on the trifluoroacetate salt (TFA) form of RC-3095.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on the efficacy of RC-3095 in inhibiting cancer cell growth and modulating key biomarkers.

Table 1: In Vivo Tumor Growth Inhibition by RC-3095

| Cancer Type | Cell Line | Animal Model | RC-3095 Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference |

| Pancreatic Cancer | CFPAC-1 | Nude Mice | 10 µg twice daily | 25 days | Significant decrease | [2] |

| Pancreatic Cancer | SW-1990 | Nude Mice | Not specified | 28 days | Not significant | [4] |

| Small Cell Lung Carcinoma | H-69 | Nude Mice | 10 µ g/day | 5 weeks | ~50% | [5] |

| Breast Cancer | MDA-MB-435 | Nude Mice | Not specified | 42 days | 40% | |

| Glioblastoma | C6 | Rats | 0.3 mg/kg | Not specified | Significant reduction | [6] |

| Colon Cancer | HT-29 | Nude Mice | 20 µ g/day | 4 weeks | Significant decrease |

Table 2: In Vitro Effects of RC-3095 on Cancer Cell Lines

| Cancer Type | Cell Line | Assay | RC-3095 Concentration | Effect | Reference |

| Pancreatic Cancer | CFPAC-1 | Cell Growth | 1 nM | Inhibited bombesin-stimulated growth | [2] |

| Pancreatic Cancer | CFPAC-1 | [3H]Thymidine Incorporation | 10-100 nM | 39-40% decrease in basal DNA synthesis | [2] |

| Pancreatic Cancer | SW-1990 | Cell Proliferation | 1 µM | 27.7% decrease in cell number after 72h | [4] |

| Pancreatic Cancer | SW-1990 | cAMP Levels | 10 nM | 73.1% decrease after 72h | [4] |

| Breast Cancer | MDA-MB-231, MCF-7 MIII | [3H]Thymidine Incorporation | Not specified | Suppressed incorporation | [7] |

Table 3: Effect of RC-3095 on Receptor and Protein Expression

| Cancer Type | Cell Line/Tumor | Protein/Receptor | RC-3095 Treatment | Change in Expression | Reference |

| Small Cell Lung Carcinoma | H-69 Tumors | EGF-R | 10 µ g/day for 5 weeks | 62.3% reduction in levels | [5] |

| Small Cell Lung Carcinoma | H-69 Tumors | EGF-R mRNA | 10 µ g/day for 5 weeks | 31% reduction | [5] |

| Small Cell Lung Carcinoma | H-69 Tumors | BN/GRP Receptors | 10 µ g/day for 5 weeks | 29.0% decrease | [5] |

| Breast Cancer | MDA-MB-435 Tumors | HER-2 | Not specified | 41% reduction in protein levels | |

| Breast Cancer | MDA-MB-435 Tumors | HER-3 | Not specified | 60% reduction in protein levels |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[7]

Materials:

-

Cancer cell lines (e.g., CFPAC-1, MDA-MB-231)

-

Complete culture medium (specific to cell line)

-

Phenol red-free medium with 5% heat-inactivated and dextran-coated charcoal-treated fetal bovine serum (DCC-FBS)[7]

-

This compound

-

Bombesin (or other GRP analogue)

-

[3H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight in complete culture medium.

-

Serum Starvation (Optional but recommended): Replace the medium with serum-free or low-serum medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle. For some cell lines, using DCC-FBS is crucial to observe the effects of bombesin.[7]

-

Treatment: Treat the cells with varying concentrations of this compound, with or without a GRP agonist like bombesin, in fresh DCC-FBS medium. Include appropriate controls (untreated, vehicle-treated, bombesin alone).

-

Radiolabeling: After the desired treatment period (e.g., 24-72 hours), add [3H]-thymidine to each well and incubate for a further 4-24 hours.

-

Harvesting: Aspirate the medium and wash the cells with cold PBS. Precipitate the DNA by adding cold 10% TCA and incubating on ice.

-

Washing: Wash the precipitate with 5% TCA to remove unincorporated [3H]-thymidine.

-

Solubilization: Solubilize the DNA precipitate in a suitable solvent (e.g., 0.1 M NaOH).

-

Measurement: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [3H]-thymidine incorporated into the DNA.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line of interest (e.g., H-69, CFPAC-1)

-

Sterile PBS or appropriate cell culture medium

-

Matrigel (optional, can enhance tumor take-rate)

-

This compound solution

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them at a specific concentration (e.g., 5 x 10^6 cells in 100-200 µL). The cell suspension can be mixed with Matrigel.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions regularly (e-g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 µ g/day , subcutaneously) and the vehicle control daily for the duration of the study (e.g., 4-5 weeks).[5]

-

Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).

Western Blot Analysis for EGFR and HER-2

This method is used to detect and quantify the levels of specific proteins, such as EGFR and HER-2, in tumor tissues or cell lysates.

Materials:

-

Tumor tissue or cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EGFR, anti-HER-2, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize tumor tissue or lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat to denature the proteins.

-

Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-EGFR, anti-HER-2) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by antagonizing the GRP receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

GRP-GRPR Signaling Pathway and RC-3095 Inhibition

Upon binding of GRP, the GRPR, a G-protein coupled receptor, activates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins. This leads to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival. RC-3095 competitively binds to GRPR, blocking GRP-mediated signaling.

Caption: GRP-GRPR signaling pathway and its inhibition by RC-3095.

Downregulation of EGFR Signaling by RC-3095

A key mechanism of action for RC-3095 appears to be the downregulation of the Epidermal Growth Factor Receptor (EGFR).[5] By inhibiting GRP-GRPR signaling, RC-3095 leads to a decrease in both EGFR protein levels and mRNA expression, thereby attenuating EGFR-mediated pro-survival and proliferative signals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to RC-3095 TFA in Neurobiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the neurobiological applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. The information presented is intended to support further exploratory research and drug development efforts targeting the GRP/GRPR system in the context of neurological and psychiatric disorders.

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in neurotransmission, influencing a range of behaviors and neuronal functions.[1] Its receptor, GRPR (also known as bombesin receptor subtype 2, BB2), is widely expressed in the mammalian brain and has been identified as a potential therapeutic target for conditions involving memory, anxiety, and neuroinflammation.[2][3] this compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, effectively blocking the downstream signaling cascades initiated by endogenous GRP.[4] This guide focuses on the neurobiological effects of this compound, providing a foundational resource for researchers in the field.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to GRPR, thereby preventing the binding of GRP and inhibiting receptor activation.[4] GRPR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[2][5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade initiates downstream signaling through the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for regulating cellular processes such as gene expression, proliferation, and survival.[2][6] By blocking the initial step in this cascade, this compound effectively attenuates these downstream cellular responses in neurons.

Quantitative Data from Neurobiology Research

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in neurobiological models.

Table 1: Effect of this compound on Aversive Memory in Rats (Inhibitory Avoidance Task)

| Treatment Group | Dose | Administration Route | Test Time-point | Outcome Measure (Median Step-down Latency in seconds) | Reference |

| Control (Vehicle) | N/A | Intraperitoneal | 24 hours | 180 | [4] |

| This compound | 0.2 mg/kg | Intraperitoneal | 24 hours | Significantly reduced vs. control | [4] |

| This compound | 1.0 mg/kg | Intraperitoneal | 24 hours | Significantly reduced vs. control | [4] |

| This compound | 5.0 mg/kg | Intraperitoneal | 24 hours | No significant effect | [4] |

| Control (Vehicle) | N/A | Intra-hippocampal | 24 hours | ~150 | [7] |

| This compound | 1.0 µ g/side | Intra-hippocampal | 24 hours | Significantly reduced vs. control | [2] |

| This compound | 10.0 µ g/side | Intra-hippocampal | 24 hours | Significantly enhanced vs. control | [2] |

Note: Specific latency values were not consistently reported in abstracts. The table reflects the qualitative outcomes reported.

Table 2: Anti-inflammatory Effects of this compound in a Mouse Model of Arthritis

| Treatment Group | Dose | Administration Route | Cytokine Measured | Outcome | Reference |

| Arthritic Control | N/A | Subcutaneous | IL-17 | Elevated | [8] |

| This compound | 1 mg/kg | Subcutaneous | IL-17 | Significantly reduced vs. control | [8] |

| Arthritic Control | N/A | Subcutaneous | IL-1β | Elevated | [8] |

| This compound | 1 mg/kg | Subcutaneous | IL-1β | Significantly reduced vs. control | [8] |

| Arthritic Control | N/A | Subcutaneous | TNF-α | Elevated | [8] |

| This compound | 1 mg/kg | Subcutaneous | TNF-α | Significantly reduced vs. control | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vivo: Inhibitory Avoidance Task in Rats

This protocol assesses the effect of this compound on aversive memory consolidation.

Materials:

-

Step-down inhibitory avoidance apparatus

-

Adult Wistar rats

-

This compound

-

Vehicle (e.g., saline)

-

Syringes and needles for administration

Procedure:

-

Habituation: Acclimate rats to the experimental room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to training.[4]

-

Training:

-

Place the rat on the platform in the lit compartment of the apparatus.

-

When the rat steps down with all four paws into the dark compartment, deliver a brief, mild footshock (e.g., 0.4 mA for 2 seconds).

-

Immediately remove the rat from the apparatus and return it to its home cage.

-

-

Retention Test:

-

24 hours after training, place the rat back on the platform in the lit compartment.

-

Measure the latency to step down into the dark compartment (step-down latency). No footshock is delivered during the test. A longer latency indicates better retention of the aversive memory.

-

-

Data Analysis: Compare the median step-down latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

In Vitro: Western Blot for MAPK/ERK and PI3K/Akt Pathway Activation

This protocol is for assessing the effect of this compound on key signaling pathways in neuronal cells.

Materials:

-

Cultured neuronal cells expressing GRPR

-

This compound

-

GRP

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-Akt, rabbit anti-Akt)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells at an appropriate density and allow them to adhere.

-

Serum-starve the cells if necessary to reduce basal signaling.

-

Pre-treat cells with the desired concentration of this compound for a specified duration.

-

Stimulate the cells with GRP for a time course determined by preliminary experiments (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities. To determine the effect on protein phosphorylation, normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.

-

In Vitro: Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to GRPR activation and inhibition by this compound.

Materials:

-

Cultured neuronal cells expressing GRPR on glass-bottom dishes or coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

GRP

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Cell Preparation: Plate neuronal cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Dye Loading:

-

Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.

-

Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

-

-

Imaging:

-

Mount the dish/coverslip onto the microscope stage equipped with a perfusion system.

-

Acquire a baseline fluorescence recording.

-

Perfuse the cells with a solution containing this compound and continue recording.

-

Subsequently, perfuse with a solution containing both this compound and GRP to assess the antagonistic effect.

-

As a positive control, perfuse a separate set of cells with GRP alone.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the change in fluorescence intensity over time for each ROI.

-

Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from baseline (F0).

-

Compare the calcium response to GRP in the presence and absence of this compound.

-

Conclusion and Future Directions